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Compound of Interest

3-Bromo-5-ethoxy-4-
Compound Name: o
methoxybenzonitrile

cat. No.: B1275056

This technical guide provides a comprehensive overview of the chemical and physical
properties, a proposed synthetic route, and a discussion of the potential biological significance
of 3-Bromo-5-ethoxy-4-methoxybenzonitrile for researchers, scientists, and drug
development professionals. Due to the limited availability of experimental data for this specific
compound in publicly accessible literature, some sections of this guide are based on
established chemical principles and data from structurally related molecules.

Structural Information and Physicochemical
Properties

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile with the chemical
formula C10H10BrNO:. Its structure features a benzene ring substituted with a bromine atom,
an ethoxy group, a methoxy group, and a nitrile group.

Table 1: Physicochemical Properties of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
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Property Value Source
CAS Number 515831-52-4 [1]
Molecular Formula C10H10BrNO2 [1]
Molecular Weight 256.10 g/mol

Physical Form Solid

SMILES String Brclc(c(cc(cl)C#N)OCC)OC

InChi Key CFCAZYRKZVCXAK-

UHFFFAOYSA-N

Not available in searched

Melting Point ]
literature
. i Not available in searched
Boiling Point ]
literature
N Not available in searched
Solubility

literature

Proposed Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 3-Bromo-5-ethoxy-4-methoxybenzonitrile is
not readily available. However, a plausible two-step synthetic route can be proposed starting
from isovanillin. This involves the synthesis of the precursor 3-ethoxy-4-methoxybenzonitrile,
followed by electrophilic bromination.

Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor)

The synthesis of the precursor can be adapted from patented procedures.[2][3]
Experimental Protocol:

» Ethylation of Isovanillin: In a reaction vessel, dissolve isovanillin and potassium carbonate in
a suitable solvent such as dimethylformamide (DMF). Heat the mixture with stirring and add
bromoethane dropwise. Monitor the reaction by thin-layer chromatography (TLC). Upon
completion, the reaction mixture is worked up by precipitation in water, followed by extraction
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with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated
to yield 3-ethoxy-4-methoxybenzaldehyde.[2][3]

o Oximation and Dehydration: The resulting 3-ethoxy-4-methoxybenzaldehyde is then reacted
with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent dehydration
of the oxime, for instance by heating with acetic anhydride, yields 3-ethoxy-4-
methoxybenzonitrile.[2] The crude product can be purified by recrystallization or column
chromatography.

Proposed Bromination of 3-ethoxy-4-
methoxybenzonitrile

The final step is the selective bromination of the precursor. The ethoxy and methoxy groups are
ortho-, para-directing activators. Given the substitution pattern, the bromine atom is expected to
add to the vacant position ortho to the methoxy group and meta to the nitrile group.

Proposed Experimental Protocol:

» Reaction Setup: Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in a suitable
solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-
bottom flask.

e Bromination: To the stirred solution, add a brominating agent such as N-Bromosuccinimide
(NBS) (1.0-1.2 equivalents) portion-wise or a solution of bromine (Brz) in the same solvent
dropwise at room temperature. The reaction progress can be monitored by TLC.

o Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution of a
reducing agent like sodium thiosulfate (to quench excess bromine if used), followed by
neutralization with a base such as sodium bicarbonate. The product is then extracted with an
organic solvent.

 Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSQa),
and the solvent is removed under reduced pressure. The crude 3-Bromo-5-ethoxy-4-
methoxybenzonitrile can be purified by column chromatography on silica gel or by
recrystallization.
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Proposed Synthetic Workflow for 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Step 1: Precursor Synthesis
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Caption: Proposed synthetic workflow for 3-Bromo-5-ethoxy-4-methoxybenzonitrile.
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Predicted Spectral Data

Experimental spectral data for 3-Bromo-5-ethoxy-4-methoxybenzonitrile are not available in
the searched literature. The following are predicted spectral characteristics based on the
compound's structure.

Table 2: Predicted Spectral Characteristics

Technique Predicted Features

- Aromatic protons (singlets or doublets).-
1H NMR Quartet and triplet signals for the ethoxy group.-
A singlet for the methoxy group.

- A signal for the nitrile carbon.- Signals for the

aromatic carbons, including those bonded to the

13C NMR _
bromo, ethoxy, and methoxy groups.- Signals
for the ethoxy and methoxy carbons.
- A sharp, medium intensity peak for the nitrile
(C=N) stretch (approx. 2220-2240).- C-O
stretching vibrations for the ether linkages.- C-H
FT-IR (cm™1) ) ) o
stretching and bending vibrations for the
aromatic and aliphatic protons.- C=C stretching
vibrations for the aromatic ring.
- A molecular ion peak (M*) and an M+2 peak of
Mass Spectrometry similar intensity, characteristic of a

monobrominated compound.

Potential Biological Activity and Signaling Pathways
(Hypothetical)

While there is no specific biological activity reported for 3-Bromo-5-ethoxy-4-
methoxybenzonitrile, the benzonitrile scaffold is present in a number of pharmacologically
active compounds.[4][5] Substituted benzonitriles have been investigated for a range of
biological activities, including as enzyme inhibitors and anticancer agents.[6] For instance,
some benzonitrile derivatives act as aromatase inhibitors, which are used in the treatment of
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breast cancer, while others have been shown to inhibit tubulin polymerization, a key process in
cell division.[4][6]

Given the structural features of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, it is plausible that
this compound could be investigated for similar activities. The following diagram illustrates a
hypothetical signaling pathway that could be a target for a compound with anticancer
properties, such as the inhibition of a receptor tyrosine kinase (RTK) pathway. This is a
speculative representation to illustrate a potential area of research.

Hypothetical Signaling Pathway for Investigation

3-Bromo-5-ethoxy-4-
methoxybenzonitrile
(Hypothetical Inhibitor)

Receptor Tyrosine
Kinase (RTK)

Dimerization &
utophosphorylation

Downstream Signaling
Cascade (e.g., MAPK pathway)
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Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a halogenated and alkoxy-substituted
benzonitrile with potential for further investigation in medicinal chemistry and drug
development. While detailed experimental data is currently limited, this guide provides a solid
foundation for researchers by outlining its structural properties, proposing a viable synthetic
route, and suggesting potential areas of biological investigation based on the activities of
structurally related compounds. Further experimental validation of the proposed synthesis and
biological screening are necessary to fully elucidate the chemical and pharmacological profile
of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-
methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275056#3-bromo-5-ethoxy-4-methoxybenzonitrile-
structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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